![molecular formula C7H7Cl2F3N2 B3230803 (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride CAS No. 1311279-14-7](/img/structure/B3230803.png)
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Overview
Description
“(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 862120-77-2 . It has a molecular weight of 210.59 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4ClF3N2/c7-4-1-3 (6 (8,9)10)2-5 (11)12-4/h1-2H, (H2,11,12)
. This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 2 nitrogen atoms in the molecule . Physical And Chemical Properties Analysis
This compound is typically in liquid form . It has a molecular weight of 210.59 and is stored at temperatures around -10 degrees Celsius .Scientific Research Applications
- Future Prospects : Researchers anticipate discovering novel applications for TFMP in crop protection .
- Potential Therapeutic Applications : These findings open avenues for developing novel anti-fibrotic agents .
Agrochemicals and Crop Protection
Anti-Fibrosis Activity
Chemical Synthesis
Safety and Hazards
The compound is labeled with the signal word “Danger” and has several hazard statements including H302, H315, H319, H332, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
It is known that molecules with a-CF3
group can exhibit improved drug potency toward certain enzymes by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound’s skin permeation is low, with a Log Kp of -5.83 cm/s .
properties
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-6-2-4(7(9,10)11)1-5(3-12)13-6;/h1-2H,3,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHBOWBARPRECC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)Cl)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | |
CAS RN |
1311279-14-7 | |
Record name | 2-Pyridinemethanamine, 6-chloro-4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311279-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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